1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid
Description
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that combines a thiazole ring fused with a pyridine ring and a pyrrolidine carboxylic acid moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2S/c15-10(16)7-3-5-14(6-7)11-13-8-2-1-4-12-9(8)17-11/h1-2,4,7H,3,5-6H2,(H,15,16) |
InChI Key |
KKMNCFLHUMUUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired heterocyclic structure .
Chemical Reactions Analysis
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes.
Medicine: Due to its inhibitory activity on PI3K, it is being explored for its potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other thiazolo[5,4-b]pyridine derivatives. Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
